Pyrabactin

ABA receptor pharmacology Chemical genetics PYL2 antagonism

Pyrabactin is the only commercially available ABA receptor probe with a paradoxical agonist/antagonist profile: it activates PYR1/PYL1 while uniquely blocking PYL2. This irreplaceable selectivity, validated by a PYR1 co-crystal structure (PDB 5UR4), makes it essential for deconvolving functional redundancy in ABA signaling. Ideal as a quantitative reference in stomatal closure and PP2C inhibition assays. Standard purity ≥98%.

Molecular Formula C16H13BrN2O2S
Molecular Weight 377.3 g/mol
CAS No. 419538-69-5
Cat. No. B1679896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrabactin
CAS419538-69-5
SynonymsPyrabactin
Molecular FormulaC16H13BrN2O2S
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CC=N3
InChIInChI=1S/C16H13BrN2O2S/c17-15-8-9-16(14-7-2-1-6-13(14)15)22(20,21)19-11-12-5-3-4-10-18-12/h1-10,19H,11H2
InChIKeyGJSDYQXOSHKOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrabactin 419538-69-5: A Foundational, Receptor-Selective ABA Agonist for Plant Stress Biology and Chemical Probe Development


Pyrabactin (CAS 419538-69-5) is a synthetic sulfonamide that acts as a selective abscisic acid (ABA) agonist, discovered through a chemical genetics screen and pivotal in identifying the PYR1/PYL/RCAR family as the long-sought ABA receptors [1]. Unlike the endogenous hormone ABA, which activates the entire receptor family, pyrabactin exhibits a distinct, restricted receptor selectivity profile, functioning as an agonist for PYR1 and PYL1 but, uniquely, as an antagonist for the closely related PYL2 [2]. This well-characterized, paradoxical behavior at structurally similar receptors has established pyrabactin as an essential chemical probe for dissecting ABA signaling pathways and a foundational scaffold for the rational design of next-generation, receptor-specific agonists for agricultural applications [3].

Why a Generic ABA Analog Cannot Substitute for Pyrabactin 419538-69-5 in Receptor-Specific Studies


Indiscriminately substituting pyrabactin with natural ABA or other broader-spectrum agonists like quinabactin or AM1 fails when the experimental objective requires probing the function of specific ABA receptors, particularly PYR1 and PYL2. Unlike ABA, which activates all 14 members of the receptor family, and quinabactin, which activates a subset including PYL2, pyrabactin's unique property as an agonist of PYR1/PYL1 and a simultaneous antagonist of PYL2 [1] provides an irreplaceable tool for genetic and chemical dissection of receptor-specific signaling pathways [2]. This precise, paradoxical activity is not replicated by any other commercially available agonist and is essential for experiments designed to deconvolve the functional redundancy within the ABA receptor family or to validate the role of a specific receptor subtype in a physiological response.

Quantitative Differentiation Guide: Pyrabactin vs. ABA, Quinabactin, and Broad-Spectrum Agonists


Receptor Selectivity: Pyrabactin as a Dual Agonist/Antagonist vs. Pan-Agonists ABA and Quinabactin

Pyrabactin's most critical and unique feature is its dichotomous activity on the PYL family: it is an agonist for PYR1 and PYL1 but an antagonist for PYL2, a profile not observed with ABA or later-generation agonists [1]. In contrast, natural ABA acts as a universal agonist for all 14 PYR/PYL receptors, and quinabactin is a subfamily-selective agonist that potently activates PYR1 and PYL1-3, including PYL2 [2]. This makes pyrabactin the only commercially available compound with this specific, mixed agonist/antagonist profile.

ABA receptor pharmacology Chemical genetics PYL2 antagonism

Binding Affinity: Comparative EC50 Values of Pyrabactin and ABA for PYR1-Mediated PP2C Inhibition

In a quantitative AlphaScreen assay measuring the interaction between PYR1 and the PP2C phosphatase HAB1, pyrabactin exhibited an EC50 of 1.14 μM for promoting this interaction, while the natural hormone ABA was significantly more potent with an EC50 of 93.8 nM [1]. This 12-fold difference in potency is a critical parameter for experimental design, particularly for dose-response studies.

Receptor binding affinity EC50 comparison PYR1 activation

Functional Efficacy in Stomatal Regulation: Pyrabactin vs. ABA in Guard Cell Closure Assays

Pyrabactin induces stomatal closure with an efficacy that is additive to that of ABA, demonstrating they compete for the same or overlapping active sites in guard cells. In kinetic assays with Pisum sativum, the presence of pyrabactin increased the apparent KD of ABA by approximately 4-fold, confirming competitive interaction [1]. This is in contrast to broad-spectrum agonists like AM1, which reportedly exhibit an order of magnitude higher physiological activity than pyrabactin in both seed germination and vegetative growth stages [2].

Stomatal closure Guard cell signaling Antitranspirant

In Vivo Efficacy: Seed Germination Inhibition IC50 as a Benchmark for New Agonists

Pyrabactin has a well-established IC50 of 0.16 μM for inhibiting seedling establishment, a value that serves as a benchmark for evaluating the potency of novel ABA receptor agonists in vivo [1]. This is in contrast to more recently developed agonists like AMF4, which show binding EC50 values in the 47-120 nM range across multiple receptors (PYR1, PYL1, PYL2, PYL7) [2], and AM1, which is reported to have physiological activity an order of magnitude higher than pyrabactin [3].

Seed dormancy Germination inhibition Phenotypic screening

Structural Basis for Differentiation: Unique Binding Mode in PYR1 vs. Pan-Agonists

The 1.5 Å crystal structure of pyrabactin bound to PYR1 (PDB ID: 5UR4) provides atomic-level resolution of its binding mode, revealing key hydrogen bonds with Lys59 and Glu94 that position the sulfonamide group similarly to ABA's carboxylate [1]. In contrast, the pan-agonist AM1 binds to PYL2 with a distinct orientation, occupying a different conformational space compared to pyrabactin in PYR1 [2]. This structural divergence underlies the unique selectivity profiles of these compounds and makes the pyrabactin-PYR1 structure an essential template for rational agonist design.

Crystal structure Ligand binding Structure-based drug design

Agrochemical Development Benchmark: Stability and Synthetic Tractability vs. ABA

Unlike the natural hormone ABA, which is costly, light-sensitive, and complex to synthesize due to its chiral center, pyrabactin is a stable, achiral sulfonamide that is straightforward to produce [1]. This practical advantage is a primary reason it was selected from a chemical screen and why it remains a preferred scaffold for agrochemical lead optimization [2]. Later analogs like AM1 also claim synthetic simplicity and lack of optical isomers, representing an improvement on the pyrabactin scaffold [3].

Chemical synthesis Compound stability Agrochemical lead

Validated Application Scenarios for Pyrabactin 419538-69-5 Based on Quantitative Evidence


Chemical Genetic Dissection of ABA Receptor Function in Arabidopsis

Leverage pyrabactin's unique agonist/antagonist profile to genetically or chemically dissect the specific contributions of PYR1, PYL1, and PYL2 in ABA signaling. By comparing the phenotype of pyrabactin-treated plants with those treated with pan-agonists like ABA or subfamily-selective agonists like quinabactin, researchers can isolate receptor-specific functions [5]. The established in vivo IC50 of 0.16 μM for seedling establishment inhibition [2] provides a precise benchmark for these assays.

High-Resolution Structural Biology and Rational Agonist Design

Utilize the publicly available 1.5 Å crystal structure of pyrabactin in complex with PYR1 (PDB: 5UR4) as a template for structure-based drug design [5]. The defined binding mode, where the sulfonamide group mimics the carboxylate of ABA and forms critical hydrogen bonds with Lys59 and Glu94 [5], provides a precise blueprint for medicinal chemistry efforts aiming to improve receptor selectivity or potency beyond the pyrabactin scaffold.

Calibrated Control for Stomatal Closure and Guard Cell Signaling Assays

Employ pyrabactin as a well-characterized control compound in stomatal closure assays using plant epidermal peels. Its ability to induce closure in a pattern similar to ABA and competitively increase the apparent KD of ABA by 4-fold in Pisum sativum [5] provides a quantitative framework for studying guard cell signal transduction components and evaluating the efficacy of novel antitranspirant candidates.

Benchmark Standard for In Vitro Receptor Activation Assays

Use pyrabactin as a reference standard in biochemical assays (e.g., AlphaScreen, PP2C phosphatase inhibition) designed to screen or characterize novel ABA receptor ligands. Its established EC50 of 1.14 μM for stimulating the PYR1-HAB1 interaction [5] serves as a critical calibration point for comparing the relative potency and efficacy of newly synthesized agonists across different receptor subtypes.

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